![molecular formula C19H22N4O2 B2856139 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-24-1](/img/structure/B2856139.png)
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that has been shown to modulate the activity of certain proteins in the body, leading to a range of biochemical and physiological effects.
科学研究应用
Anticancer Activity
The compound has shown promise as an anticancer agent , particularly in targeting the epidermal growth factor receptor (EGFR), which is critical in cell survival, growth, differentiation, and tumor formation . EGFR overexpression is common in various cancers, and derivatives of this compound have demonstrated potent inhibitory activity against EGFR proteins, showing significant potential in the treatment of MCF-7 and A-549 cancer cells .
EGFR Tyrosine Kinase Inhibition
Continuing with its anticancer properties, this compound’s derivatives have been synthesized to function as EGFR tyrosine kinase inhibitors . These derivatives have been evaluated for their cytotoxicity against cancer cell lines and have shown to possess comparable or superior potency to the reference drug Erlotinib . This highlights the compound’s role in the development of new, targeted cancer therapies.
Synthesis of Fused Triazole Derivatives
The compound is used in the synthesis of novel fused triazole derivatives. These derivatives are of interest due to their pharmacological properties and potential as lead compounds in drug discovery. The synthesis involves a click reaction followed by a C–C bond coupling process, leading to compounds with promising pharmacological activities .
Organic Synthesis Building Blocks
In the field of organic synthesis, the compound can be utilized as a building block for the synthesis of more complex molecules. Its structure allows for various functionalizations, which can lead to the development of new synthetic methods and materials .
Protodeboronation Studies
The compound’s derivatives have been used in studies exploring the protodeboronation of pinacol boronic esters. This research is significant for the development of new catalytic methods that can enhance the synthesis of pharmaceuticals and other organic compounds .
Anti-Markovnikov Hydromethylation
Research involving the compound has contributed to the understanding of anti-Markovnikov hydromethylation of alkenes. This knowledge is crucial for the development of new reactions and methodologies in the field of synthetic chemistry .
Homologation Reactions
The compound’s framework is valuable for homologation reactions, where it can be used to extend carbon chains in a controlled manner. This application is particularly useful in the synthesis of complex organic molecules with precise structural requirements .
Radical-Polar Crossover Reactions
Lastly, the compound’s derivatives are instrumental in studying radical-polar crossover reactions. These reactions are important for creating new C–C bonds and have broad applications in the synthesis of natural products and medicinal compounds .
作用机制
Target of Action
The compound, also known as 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, has been found to have promising inhibitory activity against the tyrosine kinase EGFR proteins . The Epidermal Growth Factor Receptor (EGFR) plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound interacts with its target, the EGFR proteins, by inhibiting their activity. This inhibition can prevent the proliferation and spread of cancer cells, which rely on the EGFR pathway for growth and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting EGFR proteins, it disrupts the downstream effects of this pathway, which include cell proliferation and survival. This disruption can lead to the death of cancer cells that depend on the EGFR pathway .
Result of Action
The compound’s action results in the inhibition of EGFR proteins, leading to the disruption of cell proliferation and survival pathways in cancer cells. This can result in the death of these cells, demonstrating the compound’s potential as an anticancer agent .
属性
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-5-2-1-3-6-14)22-11-8-15(9-12-22)23-13-21-17-16(19(23)25)7-4-10-20-17/h1-2,4,7,10,13-15H,3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSTTYOEXWJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

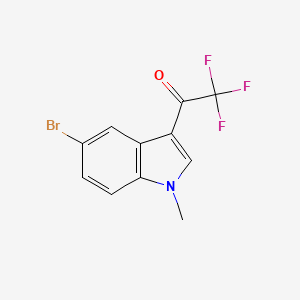
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)
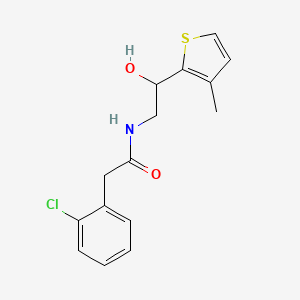
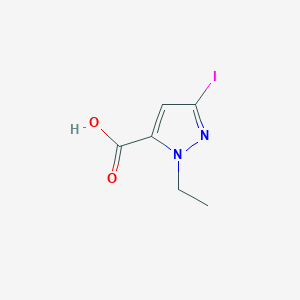
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)
![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)
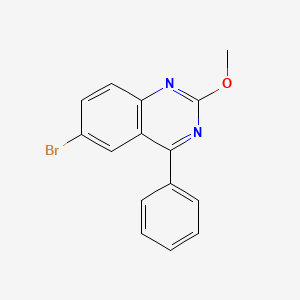
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)
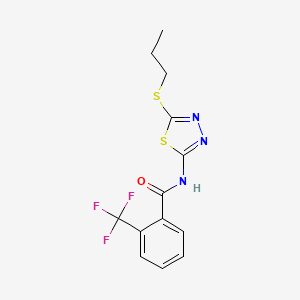

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)